molecular formula C7H16O3 B6282667 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol CAS No. 20637-34-7

3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol

Cat. No.: B6282667
CAS No.: 20637-34-7
M. Wt: 148.20 g/mol
InChI Key: GJDPWHURBFNYAV-UHFFFAOYSA-N
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Description

3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol is an organic compound with the molecular formula C7H16O3 It is a derivative of propanol, characterized by the presence of methoxy and methoxymethyl groups attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol typically involves the reaction of 3-methoxy-2-methylpropene with formaldehyde in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include moderate temperatures and pressures to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can further improve the production yield and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.

    Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-methoxy-2-(methoxymethyl)-2-methylpropanal or 3-methoxy-2-(methoxymethyl)-2-methylpropanoic acid.

    Reduction: Formation of simpler alcohols or hydrocarbons.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation or breaking of chemical bonds. Its methoxy and methoxymethyl groups contribute to its reactivity and influence its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-2-methylpropan-1-ol: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.

    2-Methoxy-2-methylpropan-1-ol: Similar structure but with different substitution patterns, leading to variations in its chemical behavior.

    3-Methoxy-2-(methoxymethyl)propanoic acid: An oxidized derivative with distinct chemical properties and applications.

Uniqueness

3-Methoxy-2-(methoxymethyl)-2-methylpropan-1-ol is unique due to the presence of both methoxy and methoxymethyl groups, which impart specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

20637-34-7

Molecular Formula

C7H16O3

Molecular Weight

148.20 g/mol

IUPAC Name

3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol

InChI

InChI=1S/C7H16O3/c1-7(4-8,5-9-2)6-10-3/h8H,4-6H2,1-3H3

InChI Key

GJDPWHURBFNYAV-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(COC)COC

Purity

95

Origin of Product

United States

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